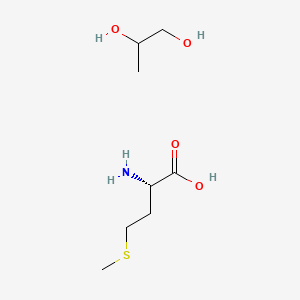
Einecs 273-063-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 273-063-7, also known as Tris (isobutylphenyl) phosphate, is an organic phosphate compound. It is widely used in various industrial applications due to its unique chemical properties. The compound is known for its stability and effectiveness as a plasticizer and flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris (isobutylphenyl) phosphate can be synthesized through the reaction of phenol and isobutyraldehyde in the presence of sodium hydroxide. This reaction produces the desired phosphate ester with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Tris (isobutylphenyl) phosphate involves large-scale chemical reactors where phenol and isobutyraldehyde are reacted under controlled conditions. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tris (isobutylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phosphates .
Scientific Research Applications
Tris (isobutylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a flame retardant in the manufacturing of electronic components and other materials
Mechanism of Action
The mechanism by which Tris (isobutylphenyl) phosphate exerts its effects involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility. As a flame retardant, it interferes with the combustion process, reducing the flammability of materials .
Comparison with Similar Compounds
Similar Compounds
- Triphenyl phosphate
- Tri (4-isopropylphenyl) phosphate
- Trisodium phosphate
Uniqueness
Tris (isobutylphenyl) phosphate is unique due to its specific combination of isobutyl and phenyl groups, which confer distinct chemical properties. This makes it particularly effective as both a plasticizer and flame retardant, compared to other similar compounds .
Properties
CAS No. |
68937-32-6 |
|---|---|
Molecular Formula |
C8H19NO4S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C5H11NO2S.C3H8O2/c1-9-3-2-4(6)5(7)8;1-3(5)2-4/h4H,2-3,6H2,1H3,(H,7,8);3-5H,2H2,1H3/t4-;/m0./s1 |
InChI Key |
AXVZCEWAISMWBC-WCCKRBBISA-N |
Isomeric SMILES |
CC(CO)O.CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(CO)O.CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















